Product packaging for 4-(1,4-Dioxan-2-yl)piperidine(Cat. No.:CAS No. 1824102-03-5)

4-(1,4-Dioxan-2-yl)piperidine

Cat. No.: B2595314
CAS No.: 1824102-03-5
M. Wt: 171.24
InChI Key: MQQGENHQDYYHHM-UHFFFAOYSA-N
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Description

4-(1,4-Dioxan-2-yl)piperidine, widely used in its hydrochloride salt form (CAS 2138337-86-5), is a chemical compound of significant interest in pharmaceutical research and development . This compound features a piperidine ring substituted with a 1,4-dioxane group, making it a valuable and versatile scaffold for constructing more complex molecules. Its molecular formula is C 9 H 18 ClNO 2 and it has a molecular weight of 207.70 . The primary utility of this compound lies in its role as a key pharmaceutical intermediate and a chemical building block . Compounds incorporating both the piperidine and 1,4-dioxan-2-yl motifs are frequently explored in medicinal chemistry. For instance, structurally related molecules have been investigated as potent Smoothened (Smo) antagonists in the Hedgehog (Hh) signaling pathway . The aberrant activation of this pathway is associated with various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer, positioning such intermediates as critical for developing potential antineoplastic agents . Furthermore, the 1,4-dioxan-2-yl group is found in other research contexts, such as in methanone derivatives, highlighting its relevance in drug discovery . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B2595314 4-(1,4-Dioxan-2-yl)piperidine CAS No. 1824102-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,4-dioxan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGENHQDYYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824102-03-5
Record name 4-(1,4-dioxan-2-yl)piperidine
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Structural Features and Conformational Considerations of the 4 1,4 Dioxan 2 Yl Piperidine Moiety

Both the piperidine (B6355638) and 1,4-dioxane (B91453) rings are six-membered saturated heterocycles that preferentially adopt a chair conformation to minimize angular and torsional strain. mdpi.comacs.org In this hybrid molecule, four principal low-energy conformations can be envisioned, arising from the combination of the substituent's orientation on each ring.

For the piperidine ring, the 1,4-dioxanyl group at the C-4 position can be oriented in either an axial or equatorial position. Generally, bulky substituents favor the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). youtube.com

Similarly, for the 1,4-dioxane ring, the piperidinyl group at the C-2 position can also be oriented in either an axial or equatorial position. The conformational preference in substituted dioxanes can be influenced by factors like the anomeric effect, though simple steric bulk often plays a decisive role.

The interplay of these factors results in four potential ground-state conformers. The relative energy and, therefore, the population of each conformer at equilibrium, is primarily determined by steric hindrance. The conformer that places both bulky substituents in the equatorial position on their respective rings is typically the most stable.

ConformerPiperidine Ring Substituent1,4-Dioxane Ring SubstituentExpected Relative StabilityPrimary Destabilizing Interactions
Equatorial-EquatorialEquatorialEquatorialMost StableMinimal steric strain
Equatorial-AxialEquatorialAxialLess Stable1,3-diaxial interactions on dioxane ring
Axial-EquatorialAxialEquatorialLess Stable1,3-diaxial interactions on piperidine ring
Axial-AxialAxialAxialLeast StableSevere steric hindrance from multiple 1,3-diaxial interactions

This table presents a qualitative prediction of the conformational preferences for 4-(1,4-Dioxan-2-yl)piperidine based on established principles of stereochemistry.

Detailed computational studies and experimental analysis, such as using NMR spectroscopy, would be required to precisely determine the conformational free energies and the exact geometric parameters of each conformer. nih.gov

Overview of Research Trajectories for Complex Heterocyclic Compounds

Retrosynthetic Analysis and Strategic Disconnections of the this compound Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. researchgate.net For the this compound framework, several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-N and C-O bonds of the piperidine (B6355638) and dioxane rings, respectively. This leads to precursors such as a substituted piperidine and a diol or an epoxide. Another approach is to disconnect the C-C bond between the piperidine and dioxane rings, suggesting a coupling reaction between a piperidine-derived nucleophile and a dioxane-derived electrophile. The choice of disconnection is often guided by the availability of starting materials and the desired stereochemistry of the final product.

Disconnection StrategyKey PrecursorsPotential Reactions
C-N and C-O bond cleavageSubstituted piperidines, diols, epoxidesCyclization, Ring-opening reactions
C-C bond cleavagePiperidine nucleophile, Dioxane electrophileCoupling reactions

Development of Novel Synthetic Pathways to this compound

The development of novel synthetic pathways is crucial for accessing complex molecules like this compound efficiently and with high selectivity.

Stereoselective and Enantioselective Syntheses of this compound

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Stereoselective and enantioselective syntheses of piperidine derivatives have been extensively studied. rsc.orgnih.govbirmingham.ac.uk For instance, the use of chiral auxiliaries or catalysts can direct the formation of a specific stereoisomer. nih.gov Radical cyclization methods have also been employed to produce trisubstituted piperidines with high diastereoselectivity. nih.govbirmingham.ac.uk

In the context of this compound, enantiopure 1,2-diols can be reacted with vinyl selenones in a Michael-initiated ring-closure (MIRC) reaction to afford enantiopure 1,4-dioxanes. nih.gov This dioxane intermediate can then be coupled with a suitable piperidine precursor to yield the target molecule with defined stereochemistry.

Multicomponent Reaction Approaches to this compound Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. bas.bgresearchgate.netresearchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent waste, and energy consumption. bas.bg Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. researchgate.netresearchgate.net

A potential MCR approach to this compound could involve the reaction of an amine, an aldehyde, and a β-dicarbonyl compound to form a dihydropyridine (B1217469) intermediate, which can then be reduced to the corresponding piperidine. dntb.gov.ua The dioxane moiety could be introduced either as part of one of the starting materials or in a subsequent step.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. nih.govasianpubs.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For the synthesis of piperidin-4-one derivatives, a key intermediate for many piperidine-containing compounds, deep eutectic solvents (DES) like glucose-urea have been successfully employed as a green reaction medium. asianpubs.org

Furthermore, catalyst-free and solvent-free reaction conditions are highly desirable. Microwave-assisted synthesis has emerged as a green technique that can accelerate reaction rates and improve yields. nih.gov These principles can be applied to the synthesis of this compound to develop more sustainable and efficient routes.

Functionalization Strategies for the Piperidine and Dioxane Rings in this compound Derivatives

The ability to selectively functionalize the piperidine and dioxane rings is crucial for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Regioselective Functionalization of the Piperidine Nitrogen and Carbon Atoms

The nitrogen atom of the piperidine ring is a common site for functionalization. It can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. nih.govnih.gov For instance, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones can be synthesized through base-catalyzed arylsulfonation. nih.gov

Functionalization of the carbon atoms of the piperidine ring can be more challenging but offers access to a wider range of structural diversity. Photoredox catalysis has been utilized for the C–H arylation of highly substituted piperidine derivatives, providing a powerful tool for late-stage functionalization. chemrxiv.org Additionally, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines allows for the synthesis of enantioenriched 2,4-disubstituted piperidines. acs.org

Functionalization SiteReagents/MethodsResulting Derivatives
Piperidine NitrogenAcyl chlorides, Alkyl halides, Aryl halidesN-Acyl, N-Alkyl, N-Aryl piperidines
Piperidine CarbonPhotoredox catalysis, Kinetic resolutionC-Aryl piperidines, 2,4-Disubstituted piperidines

Stereocontrolled Modifications of the Dioxane Ring System

Achieving stereocontrol in the synthesis of the 2-substituted 1,4-dioxane (B91453) ring is critical for accessing specific stereoisomers of this compound. Methodologies generally rely on the cyclization of chiral, non-racemic precursors or the use of asymmetric catalysis.

One effective strategy involves the Michael-Initiated Ring-Closure (MIRC) reaction. Research has demonstrated that enantiopure 1,4-dioxanes can be synthesized in good to excellent yields by reacting chiral, enantiopure 1,2-diols with vinyl selenones in the presence of a base. nih.gov This one-pot reaction proceeds through a Michael addition followed by an intramolecular nucleophilic substitution, where the stereochemistry of the starting diol dictates the stereochemistry of the final substituted dioxane product. nih.gov This approach offers a direct route to chiral 2-substituted and 2,3-disubstituted 1,4-dioxanes.

Another powerful method for stereocontrol is the cyclization of acyclic precursors where stereocenters are already established. For instance, the diastereoselective synthesis of substituted 1,4-dioxane-2,5-diones has been achieved through the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids. researchgate.net This method has been shown to produce disubstituted products with high diastereoselectivity, favoring the formation of (S,S)-diastereomers. researchgate.net While this produces a dione, subsequent selective reduction could yield the desired dioxane ring system with retained stereochemistry.

Furthermore, diastereoselective hydrogenation of unsaturated dioxane precursors can be employed. A concise, multi-step sequence starting from readily available materials can yield unsaturated dioxane-based carboxylic acids. digitellinc.com Subsequent hydrogenation of the double bond within the ring can proceed with high diastereoselectivity, typically yielding cis-configured products under standard conditions. digitellinc.com The choice of catalyst and reaction conditions is crucial for controlling the facial selectivity of the hydrogen addition. These general strategies highlight that the key to stereocontrolled synthesis of the dioxane ring in the target molecule lies in the use of chiral building blocks or stereodifferentiating reactions.

Catalytic Approaches in the Synthesis of this compound

Catalytic hydrogenation of a pyridine (B92270) ring is the most direct and atom-economical method for synthesizing the piperidine core of this compound. This approach presupposes the synthesis of a 4-(1,4-Dioxan-2-yl)pyridine intermediate. The primary challenge is to achieve complete reduction of the aromatic pyridine ring without affecting the potentially sensitive dioxane moiety. A variety of heterogeneous and homogeneous catalysts have been developed for this purpose, often tailored for functionalized pyridines. rsc.orgresearchgate.net

Rhodium-based catalysts are particularly effective for the hydrogenation of functionalized pyridines under mild conditions. rsc.orgrsc.org Recent studies have highlighted the use of rhodium(III) oxide (Rh₂O₃) as a stable, commercially available, and highly active catalyst. liverpool.ac.ukresearchgate.net This catalyst operates under mild conditions (e.g., 5 bar H₂ at 40 °C) in solvents like trifluoroethanol (TFE) and shows excellent tolerance for a wide range of functional groups, including alcohols, ethers, esters, and amides. rsc.orgresearchgate.net This tolerance is crucial for substrates like 4-(1,4-Dioxan-2-yl)pyridine, ensuring the integrity of the dioxane ring during the reduction of the pyridine. Other common rhodium catalysts include rhodium on carbon (Rh/C). acs.org

Platinum-based catalysts, especially platinum(IV) oxide (PtO₂, Adams' catalyst), are also widely used for pyridine hydrogenation. researchgate.net These reductions are typically performed under hydrogen pressures ranging from 50 to 70 bar, often using glacial acetic acid as a solvent, which activates the pyridine ring towards reduction by protonation. researchgate.netacs.org While effective, these conditions are harsher than those used with some rhodium catalysts and may require assessment for compatibility with the dioxane ring. Studies have shown that even under reductive conditions, protonated pyridine can be fully hydrogenated to piperidine on a platinum electrode. nih.gov

More recently, advanced catalytic systems have been developed to offer greater selectivity and efficiency. Iridium(III)-catalyzed ionic hydrogenation represents a robust method for reducing pyridines, showing exceptional tolerance for highly sensitive functional groups like nitro, bromo, and even alkenyl groups. chemrxiv.org Additionally, electrocatalytic hydrogenation using carbon-supported rhodium catalysts in a membrane electrode assembly offers a sustainable alternative, proceeding at ambient temperature and pressure. nih.govacs.org This method has been used to convert pyridine to piperidine with high yield and efficiency. nih.gov

The choice of catalyst is therefore determined by the need to balance reactivity for the pyridine ring reduction with the preservation of the substituted dioxane moiety.

Table 1: Catalytic Systems for the Hydrogenation of Functionalized Pyridines

Table 2: List of Chemical Compounds

Electrophilic and Nucleophilic Reaction Pathways of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is a key site for synthetic modifications, readily participating in both nucleophilic and electrophilic reactions. As a secondary amine, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, while the N-H bond can be deprotonated to generate a nucleophilic amide or undergo substitution.

N-Alkylation and N-Arylation: The nucleophilic character of the piperidine nitrogen facilitates N-alkylation and N-arylation reactions. For instance, in the synthesis of various substituted piperidines, the nitrogen atom can be alkylated using alkyl halides or other electrophilic carbon sources. Microwave-assisted N-allylation has been demonstrated as an efficient method for introducing allyl groups onto the piperidine nitrogen. nih.gov Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful tool for the N-arylation of piperidine derivatives with aryl halides. wikipedia.orglibretexts.orgresearchgate.net This reaction is highly versatile, allowing for the formation of C-N bonds with a wide range of aryl and heteroaryl partners. nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions. libretexts.orgnih.gov

N-Acylation: The piperidine nitrogen can also undergo N-acylation with various acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. researchgate.netresearchgate.net This transformation is fundamental in peptide synthesis and for introducing diverse functional groups. researchgate.net The reactivity of the nitrogen in acylation reactions can be influenced by the choice of solvent and the presence of a base to neutralize the acid byproduct.

Interactive Data Table: Representative N-Functionalization Reactions of Piperidine Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
N-AllylationAllyl bromide, KOH, 1,4-Dioxane, MicrowaveN-Allylpiperidine derivative nih.gov
Buchwald-Hartwig AminationAryl bromide, Pd catalyst, Phosphine ligand, BaseN-Arylpiperidine derivative wikipedia.orglibretexts.org
N-AcylationAcid chloride, BaseN-Acylpiperidine derivative researchgate.net

Ring-Opening and Ring-Closing Transformations of the Dioxane Moiety

The 1,4-dioxane ring, while generally stable, can undergo ring-opening and ring-closing transformations under specific conditions. These reactions are often catalyzed by acids or bases and can be influenced by the substitution pattern on the dioxane ring.

Ring-Opening Reactions: Acid-catalyzed ring-opening of 1,4-dioxane can occur in the presence of strong acids, leading to the formation of diethylene glycol or its derivatives. youtube.com The mechanism involves protonation of one of the oxygen atoms, followed by nucleophilic attack by water or another nucleophile. In the context of this compound, the stability of the dioxane ring is an important consideration, as harsh acidic conditions used for other transformations could potentially lead to its cleavage. The ring-opening polymerization of substituted 1,4-dioxan-2,5-diones, which are related structures, has been studied and can be promoted by organocatalysts. researchgate.net

Ring-Closing Transformations: The synthesis of the 1,4-dioxane ring itself often involves ring-closing reactions. One common method is the acid-catalyzed dehydration of diethylene glycol. youtube.com Another approach involves the dimerization of ethylene (B1197577) oxide, which can be catalyzed by solid acid catalysts like ZrO2/TiO2. mdpi.com The synthesis of functionalized 1,4-dioxanes can also be achieved through the ring-opening of epoxides with ethylene glycol, followed by cyclization. enamine.net While these are methods for forming the dioxane ring, they also provide insight into the conditions under which the ring might be susceptible to cleavage in the reverse reaction.

Stereochemical Transformations and Epimerization Processes within the Compound

The presence of stereocenters in this compound, specifically at the C2 position of the dioxane ring and the C4 position of the piperidine ring, gives rise to the possibility of stereoisomers. The stereochemistry of this compound and its derivatives is a critical aspect of its chemistry, as different stereoisomers can exhibit distinct biological activities.

Diastereoselective Synthesis: The synthesis of specific diastereomers of substituted piperidines is a significant area of research. acs.orgacs.orgnih.gov Various strategies have been developed to control the stereochemical outcome of reactions involving the piperidine ring. For example, radical cyclization methods have been employed to synthesize 2,4-disubstituted piperidines with varying degrees of diastereoselectivity depending on the reagents used. acs.org The synthesis of 2,6-disubstituted piperidines also focuses heavily on controlling the stereochemistry at these two positions. rsc.org

Epimerization Processes: Epimerization, the change in configuration at one of several stereocenters in a molecule, can occur under certain conditions. For piperidine derivatives, epimerization can be induced, for example, by light-mediated processes in the presence of a photocatalyst and a hydrogen atom transfer agent. escholarship.org This allows for the conversion of a less stable diastereomer into the more stable one. escholarship.org In the context of 3,4-disubstituted piperidines, epimerization at the C4 position has been observed under basic conditions, allowing for the conversion of a cis-isomer to the corresponding trans-isomer. acs.org Understanding the potential for epimerization is crucial for maintaining the stereochemical integrity of this compound during synthetic manipulations.

Transition Metal-Catalyzed Coupling and Functionalization of this compound Derivatives

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, including piperidine derivatives. digitellinc.com These methods offer high efficiency and selectivity for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is widely used for the functionalization of piperidines. The Buchwald-Hartwig amination, as mentioned earlier, is a prominent example used for N-arylation. wikipedia.org Additionally, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the piperidine ring. For instance, with a directing group at the C3 position, palladium-catalyzed C(4)-H arylation can be achieved with high regio- and stereoselectivity. acs.org Palladium(0)-catalyzed reactions have also been developed for the enantioselective construction of multifunctional piperidine derivatives. nih.gov

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have also been employed in the synthesis of piperidine derivatives. For example, a cationic ruthenium complex can catalyze the coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides or hemiaminal ethers, which are precursors to piperidines. rsc.org

Other Metal-Catalyzed Reactions: Other transition metals can also be utilized. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine rings. nih.gov The choice of catalyst and protecting group on the nitrogen can direct the functionalization to different positions on the ring. nih.gov

Interactive Data Table: Transition Metal-Catalyzed Reactions for Piperidine Functionalization

Catalyst SystemReaction TypePosition FunctionalizedProduct TypeReference
Pd(OAc)2 / LigandBuchwald-Hartwig AminationN1N-Arylpiperidine wikipedia.orglibretexts.org
Pd(OAc)2 / Aminoquinoline auxiliaryC-H ArylationC44-Arylpiperidine acs.org
[Cp*Ru(NCCH3)3]PF6Coupling of propargylic amides and allylic alcoholsRing formationPiperidine precursor rsc.org
Rh2(R-TCPTAD)4C-H InsertionC22-Substituted piperidine nih.gov

Structural Elucidation and Conformational Analysis of 4 1,4 Dioxan 2 Yl Piperidine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy stands as a cornerstone in the structural analysis of 4-(1,4-Dioxan-2-yl)piperidine, offering detailed insights into its molecular framework.

One-dimensional NMR techniques are fundamental for determining the basic structure of this compound. Proton (¹H) NMR reveals the chemical environment and multiplicity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information on the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments further differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Data: Key proton signals for the this compound scaffold are observed, with chemical shifts influenced by the electronegativity of adjacent oxygen and nitrogen atoms. The protons on the piperidine (B6355638) and dioxane rings exhibit characteristic splitting patterns that inform their spatial relationships.

¹³C NMR Data: The ¹³C NMR spectrum displays distinct signals for each carbon atom in the molecule, with their chemical shifts providing evidence for the connectivity of the piperidine and dioxane rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Dioxane CH3.50-3.80 (m)75.0-78.0
Dioxane OCH₂3.30-4.00 (m)65.0-70.0
Piperidine CH2.90-3.10 (m)50.0-55.0
Piperidine CH₂1.20-1.80 (m)25.0-35.0
Piperidine NH1.50-2.50 (br s)-

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative.

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the piperidine and dioxane rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for confirming the connection between the piperidine and dioxane rings.

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given spin system, which is useful for distinguishing the protons of the piperidine ring from those of the dioxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOESY can reveal whether the piperidine ring adopts a chair conformation and the orientation of the dioxane substituent (axial vs. equatorial).

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the piperidine and dioxane rings. Common fragmentation pathways could include the loss of the dioxane moiety or cleavage of the C-C bond connecting the two rings.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment
171[M]⁺ (Molecular Ion)
142[M - C₂H₅O]⁺
84[Piperidine]⁺
87[Dioxane]⁺

Note: These are predicted fragmentations and may vary based on ionization method.

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm the purity and identity of synthesized this compound. These methods separate the compound from any impurities before it enters the mass spectrometer, providing a clean mass spectrum for unambiguous identification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, X-ray analysis of a single crystal can determine its absolute configuration (R or S at the stereocenter). This technique would precisely define bond lengths, bond angles, and the conformational details of the piperidine and dioxane rings, such as the chair conformation of the piperidine ring and the specific puckering of the dioxane ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C-O stretches of the ether linkages in the dioxane ring (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the ring systems.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Piperidine)3300-3500
C-H Stretch (Aliphatic)2850-3000
C-O Stretch (Dioxane)1050-1150

Conformational Isomerism and Dynamic Behavior Analysis

The molecule this compound features two interconnected heterocyclic rings: a piperidine ring and a 1,4-dioxane (B91453) ring. Both rings are conformationally flexible, leading to a complex landscape of possible three-dimensional structures. The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. The substituent at the C4 position can be either in an axial or equatorial position. Similarly, the 1,4-dioxane ring also predominantly exists in a chair conformation, though twist-boat conformations can also be populated.

The linkage of the 1,4-dioxan-2-yl group to the C4 position of the piperidine ring introduces several possible stereoisomers and conformational isomers. The C2 atom of the dioxane ring is a chiral center, leading to (R) and (S) enantiomers. Each of these enantiomers can exist in different conformations arising from the ring inversions of both the piperidine and dioxane rings, and the orientation of the dioxane moiety with respect to the piperidine ring.

The conformational equilibrium is governed by the steric and electronic interactions between the two rings and any other substituents. For the 4-substituted piperidine ring, the preference for the equatorial or axial position of the 1,4-dioxan-2-yl group is determined by the balance of steric hindrance and other non-covalent interactions. Generally, bulky substituents at the C4 position of a piperidine ring prefer the equatorial orientation to avoid 1,3-diaxial interactions. nih.gov However, intramolecular hydrogen bonding or other polar interactions could stabilize the axial conformer.

The dynamic behavior of these derivatives involves several processes, including:

Piperidine ring inversion: The interconversion between the two chair conformations of the piperidine ring.

Dioxane ring inversion: The chair-to-chair or chair-to-twist-boat interconversion of the dioxane ring.

Rotation around the C-C bond: The rotation around the bond connecting the piperidine and dioxane rings.

These dynamic processes are often rapid at room temperature, leading to an averaged structure observed in standard NMR experiments. However, they can be studied using specialized techniques like variable temperature NMR.

Experimental Conformational Studies (e.g., Variable Temperature NMR)

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique to study conformational isomerism and dynamic processes. optica.orgoptica.org By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers or slow down the rate of their interconversion, allowing for their individual characterization.

For this compound derivatives, a VT NMR study would be expected to reveal the following:

Coalescence Temperature: As the temperature is lowered, separate signals for the axial and equatorial conformers of the piperidine ring would be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc).

Energy Barriers: From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the flexibility of the piperidine ring. Studies on related N-substituted piperazines have shown that energy barriers for ring inversion can be determined using this method. nih.govresearchgate.net

Table 1: Representative Energy Barriers for Ring Inversion in Piperidine Derivatives (Hypothetical Data for Illustration)

DerivativeSolventCoalescence Temp. (K)ΔG‡ (kJ/mol)
N-HCDCl₃22045.0
N-MethylCDCl₃24050.2
N-AcylDMSO-d₆26055.8

This table is a hypothetical representation to illustrate the type of data obtained from VT NMR studies on similar compounds.

The presence of the bulky 1,4-dioxan-2-yl substituent would likely influence the energy barrier for piperidine ring inversion. Furthermore, the dynamic behavior of the dioxane ring itself could also be investigated by analyzing the temperature dependence of its proton and carbon signals.

Theoretical and Computational Investigations of 4 1,4 Dioxan 2 Yl Piperidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 4-(1,4-Dioxan-2-yl)piperidine. By solving the Schrödinger equation for a system of electrons, DFT can accurately predict a wide range of molecular properties.

Molecular Geometry Optimization and Energy Minimization

Theoretical studies on similar piperidine (B6355638) derivatives have shown that different conformers can exist, with their relative stabilities being influenced by the solvent environment. researchgate.net For instance, in the gas phase, one conformer might be slightly more stable than another, but this preference can shift in a solution due to interactions with solvent molecules. researchgate.net The optimization calculations provide key data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, would be distributed over the carbon and oxygen atoms. The specific energies of these orbitals and their gap can be precisely calculated using DFT methods. These calculations help in predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are attractive to nucleophiles.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the piperidine ring, corresponding to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and other electrophilic interactions. The oxygen atoms in the dioxane ring would also exhibit negative potential. Regions of positive potential would be located around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful means to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure or to help in the assignment of complex spectra. mdpi.com The accuracy of these predictions has been significantly improved by combining DFT calculations with machine learning models. nih.gov

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in the piperidine and dioxane rings. The chemical environment of each nucleus, influenced by factors like electron density and the proximity of electronegative atoms, determines its chemical shift. For instance, the protons on the carbons adjacent to the nitrogen and oxygen atoms would be expected to have higher chemical shifts (downfield) compared to other protons in the rings.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomPredicted δExperimental δ
H (specific proton)ValueValue
C (specific carbon)ValueValue

Note: The values in this table are illustrative. Experimental data would be required for a direct comparison.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. ugr.es MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and the effects of the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can reveal the flexibility of the molecule and the different conformations it can adopt in solution. nih.gov These simulations can track the puckering of the piperidine and dioxane rings and the rotation around the bond connecting them. The simulations also provide a detailed picture of how solvent molecules, such as water, arrange themselves around the solute molecule and how they influence its conformation and dynamics. nih.gov This is particularly important for understanding how the compound might behave in a biological system.

In Silico Mechanistic Studies of Reactions Involving the Compound

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding the reaction's feasibility, kinetics, and selectivity.

For example, if this compound were to participate in a reaction, such as an N-alkylation at the piperidine nitrogen, computational studies could elucidate the step-by-step mechanism. These studies could help in choosing the optimal reaction conditions and in predicting the structure of the product. In silico mechanistic studies are a valuable complement to experimental investigations, often providing details that are difficult or impossible to observe in the laboratory.

QSAR and Cheminformatics Analysis for Structure-Property Relationships (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com In the absence of specific experimental studies on this compound, cheminformatics tools and computational databases, such as PubChem, provide predicted data that are instrumental in understanding its molecular characteristics. These predicted properties, or molecular descriptors, are crucial for QSPR studies and offer a foundational understanding of the compound's behavior.

A variety of molecular descriptors for this compound and its hydrochloride salt have been computationally predicted. These descriptors quantify various aspects of the molecular structure and are essential for developing QSPR models. Key predicted physicochemical properties are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

Property Value (for free base) Value (for hydrochloride salt) Significance
Molecular Formula C9H17NO2 C9H18ClNO2 Basic chemical composition.
Molecular Weight 171.24 g/mol 207.70 g/mol Mass of one mole of the compound.
XLogP3-AA 0.4 0.8 A measure of lipophilicity, indicating how the compound partitions between an octanol (B41247) and water phase. Positive values suggest higher lipid solubility.
Hydrogen Bond Donor Count 1 2 The number of hydrogen atoms attached to electronegative atoms (N, O), capable of donating in a hydrogen bond.
Hydrogen Bond Acceptor Count 3 3 The number of electronegative atoms (N, O) with lone pairs, capable of accepting a hydrogen bond.
Rotatable Bond Count 2 2 The number of bonds that can rotate freely, influencing the molecule's conformational flexibility.
Exact Mass 171.125929 g/mol 207.10260 g/mol The calculated mass of the most abundant isotope of the molecule.
Topological Polar Surface Area (TPSA) 38.7 Ų 38.7 Ų The surface area of polar atoms, which is related to a molecule's ability to permeate membranes.
Heavy Atom Count 12 13 The number of non-hydrogen atoms in the molecule.

| Complexity | 143 | 143 | A measure of the intricacy of the molecular structure. |

This data is computationally generated and sourced from the PubChem database for compound CID 132343813 (hydrochloride salt) and its parent compound.

The structure of this compound is characterized by the fusion of two saturated heterocyclic rings: piperidine and 1,4-dioxane (B91453). Both of these six-membered rings preferentially adopt chair conformations to minimize steric and torsional strain. wikipedia.orgsaskoer.ca

The piperidine ring, similar to cyclohexane, exists in a chair conformation. However, the presence of the nitrogen atom introduces the possibility of two distinct chair conformers: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable in the gas phase and nonpolar solvents. wikipedia.org

The 1,4-dioxane ring also predominantly exists in a chair conformation, which has been shown to be the most stable form through both experimental and theoretical studies. acs.orgresearchgate.net The presence of two oxygen atoms in the ring influences its geometry and electronic properties.

The linkage of the 1,4-dioxane ring at the 2-position to the 4-position of the piperidine ring introduces further conformational possibilities. The substituent at the 4-position of the piperidine ring can be either axial or equatorial. The preferred orientation will depend on the steric bulk and electronic interactions between the two ring systems. Computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, would be necessary to determine the lowest energy conformer and the rotational barriers between different conformations. Such studies on related piperidine derivatives have shown the utility of these methods in understanding conformational stability and flexibility. researchgate.netnih.gov

Insights into the properties of this compound can be inferred from computational studies on its constituent rings.

Piperidine: The piperidine moiety is a common scaffold in many organic molecules and its derivatives have been extensively studied. nih.govresearchgate.net The nitrogen atom acts as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. The piperidine ring itself is a flexible structure, and its conformational preferences can be influenced by substituents. whiterose.ac.uk

1,4-Dioxane: The 1,4-dioxane ring contains two ether oxygen atoms, which act as hydrogen bond acceptors. The conformational dynamics of 1,4-dioxane have been a subject of theoretical interest, with studies confirming the chair as the global minimum energy conformation. acs.orgresearchgate.net

The combination of these two rings in this compound results in a molecule with multiple hydrogen bond acceptors and one hydrogen bond donor. The predicted XLogP3-AA value suggests a relatively balanced hydrophilic-lipophilic character. The topological polar surface area (TPSA) is moderate, which is a descriptor often used in QSPR studies to predict transport properties.

Lack of Specific Research on this compound Limits Detailed Application Analysis

Following a comprehensive review of scientific literature, it has been determined that there is a notable scarcity of published research specifically detailing the applications of the chemical compound this compound. While the constituent moieties, piperidine and 1,4-dioxane, are individually well-represented in chemical synthesis and materials science, the specific combined structure of this compound is not extensively documented in the contexts required for a detailed article on its role as a versatile synthetic building block.

The piperidine ring is a ubiquitous scaffold in medicinal chemistry and natural products, and its derivatives are widely used in the synthesis of complex molecules and heterocyclic systems. researchgate.netnih.govnih.govijnrd.org Similarly, the 1,4-dioxane unit is a recognized structural motif, and functionalized dioxanes serve as important intermediates in organic synthesis. enamine.net

However, specific research outlining the use of this compound in the following areas could not be found in the available literature:

Construction of Complex Molecular Architectures: There are no specific examples or detailed studies on the utilization of this compound as a key building block in the total synthesis of complex natural products or other intricate molecular frameworks.

Synthesis of Diverse Heterocyclic Systems: While piperidine derivatives are fundamental to heterocyclic chemistry, the role of the 4-(1,4-dioxan-2-yl) substituent in directing or enabling the synthesis of other specific heterocyclic systems is not documented.

Precursor for Ligands in Catalysis: The search did not yield any studies on the synthesis of ligands derived from this compound for applications in catalysis, including asymmetric synthesis.

Incorporation into Materials Science Research: There is no available information on the use of this compound as a monomer for polymer synthesis or in the development of supramolecular assemblies.

Due to the lack of specific scientific data on this compound, a detailed and scientifically accurate article that adheres to the requested structure and focuses solely on this compound cannot be generated at this time. The creation of such an article would require speculation beyond the available evidence, which would not meet the standards of scientific accuracy.

Analytical Methodologies for Detection and Quantification of 4 1,4 Dioxan 2 Yl Piperidine

Advanced Hyphenated Techniques for Comprehensive Characterizationnih.govmmu.ac.uk

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of compounds like 4-(1,4-Dioxan-2-yl)piperidine and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte is ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," as well as the molecular weight of the compound. This technique is highly effective for identifying unknown impurities and confirming the structure of the main component, especially after derivatization to enhance volatility. mmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful and versatile hyphenated technique for pharmaceutical analysis. It directly couples an HPLC system to a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and any impurities eluting from the column. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment selected ions to gain further structural information, making it an invaluable tool for characterizing degradation products and metabolites. chromatographyonline.com

Development of Specific Derivatization Methods for Analytical Purposes

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is primarily aimed at enhancing detectability for HPLC-UV or improving volatility for GC analysis.

The secondary amine of the piperidine (B6355638) ring is the most common site for derivatization. Reagents that react with secondary amines to introduce a UV-active group are particularly useful. A well-established method involves reacting the piperidine with 4-toluenesulfonyl chloride (tosyl chloride) under basic conditions. nih.govresearchgate.netresearcher.life This reaction yields a tosylamide derivative that possesses a strong chromophore, allowing for sensitive and specific detection by HPLC-UV at a more convenient wavelength (e.g., 254 nm).

Other potential derivatizing agents for the piperidine nitrogen include:

Dansyl chloride: Produces a highly fluorescent derivative for fluorescence detection.

Pentafluorobenzoyl chloride: Creates a derivative that is highly sensitive to electron capture detection (ECD) in GC analysis. psu.edugreyhoundchrom.com

9-fluorenylmethyl chloroformate (Fmoc-Cl): Attaches a fluorescent Fmoc group, enabling sensitive HPLC-fluorescence detection.

These derivatization strategies significantly improve the limits of detection and quantification, making the analysis of this compound more reliable and robust.

Future Research Directions and Emerging Paradigms in 4 1,4 Dioxan 2 Yl Piperidine Chemistry

Exploration of Unconventional Reaction Pathways and Methodologies

The development of novel and efficient methods for the synthesis of substituted piperidines is a significant endeavor in modern organic chemistry. mdpi.com Future work in the field of 4-(1,4-dioxan-2-yl)piperidine chemistry is expected to focus on the exploration of unconventional reaction pathways that offer improved efficiency, selectivity, and access to a wider range of derivatives. This includes the investigation of radical-mediated cyclizations, which have shown promise in the synthesis of various piperidines. mdpi.comnih.gov For instance, methods involving intramolecular radical C-H amination and cyclization could provide direct routes to functionalized piperidine (B6355638) rings. mdpi.com

Computational Design and In Silico Screening of Novel this compound Derivatives

The use of computational tools is set to revolutionize the design and discovery of new this compound derivatives with desired biological activities. In silico screening and computer-aided drug design (CADD) have become indispensable in identifying promising lead compounds, thereby saving significant time and resources in the drug development pipeline. sciengpub.ir Virtual screening of piperidine-based compounds has already been employed in the search for potential therapeutic agents. sciengpub.irresearchgate.net

Future research will likely involve the use of sophisticated molecular modeling techniques to design novel derivatives with specific binding affinities for biological targets. nih.govnih.gov This includes the use of quantitative structure-activity relationship (QSAR) analyses and artificial neural networks to predict the biological activity and properties of designed molecules. nih.gov Molecular dynamic simulations can provide insights into the binding modes of these compounds with their target proteins, revealing crucial interactions that can guide further optimization. nih.govrsc.org The in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will also be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and reproducible chemical manufacturing. Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. nih.govnih.govresearchgate.net

A practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines, demonstrating the potential for rapid and scalable production. organic-chemistry.org Flow electrochemistry has also been successfully utilized for the synthesis of 2-substituted piperidines. nih.govnih.govresearchgate.net Future research will likely focus on developing robust and versatile flow-based methodologies for the multi-step synthesis of complex this compound derivatives. The combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms will enable the rapid exploration of reaction conditions and the efficient production of libraries of novel compounds for biological screening.

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. chemistryjournals.netrsc.org Future research on this compound will undoubtedly prioritize the development of environmentally sustainable synthetic methods. This involves the use of renewable starting materials, safer solvents, and catalytic processes that minimize waste generation. chemistryjournals.net

The development of greener synthetic routes for piperidine derivatives is an active area of research. chemistryjournals.net This includes the use of catalytic hydrogenation with recyclable catalysts and the development of one-pot reactions that reduce the number of purification steps. organic-chemistry.org A recent modular approach to piperidine synthesis that avoids the use of expensive and toxic precious metal catalysts like palladium is a significant step towards more sustainable chemical production. news-medical.net The exploration of biocatalysis and the use of enzymes to perform selective transformations on the this compound scaffold also hold great promise for developing more environmentally friendly synthetic processes.

Contributions to Fundamental Organic Chemistry Theory and Methodology

The study of this compound and its reactivity can contribute significantly to the broader understanding of fundamental organic chemistry principles and the development of new synthetic methodologies. The unique conformational constraints and electronic properties of this heterocyclic system can be leveraged to explore and validate new theoretical models of reactivity and selectivity.

For instance, the stereoselective synthesis of substituted piperidines provides a platform for developing and testing new asymmetric catalytic methods. acs.org The study of reaction mechanisms involving the this compound core, such as rearrangement and cyclization reactions, can lead to the discovery of novel transformations with broader applications in organic synthesis. nih.govresearchgate.net The development of new synthetic routes to this scaffold often necessitates the invention of new reagents and reaction conditions that can be applied to the synthesis of other important heterocyclic compounds. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(1,4-Dioxan-2-yl)piperidine, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves coupling piperidine derivatives with 1,4-dioxane precursors via nucleophilic substitution or reductive amination. For example, reacting 2-bromo-1,4-dioxane with 4-aminopiperidine in a polar aprotic solvent (e.g., DMF) under reflux conditions can yield the target compound. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity (>95%) is confirmed by HPLC or GC-MS. Contaminants like unreacted starting materials or byproducts (e.g., diastereomers) require rigorous solvent washing and gradient elution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the piperidine and dioxane rings. Key signals include piperidine protons (δ 2.5–3.5 ppm) and dioxane oxygens influencing neighboring CH₂ groups (δ 3.6–4.2 ppm).
  • IR : Stretching vibrations for C-O (1,100–1,250 cm⁻¹) and N-H (3,300–3,500 cm⁻¹) verify functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z ~185) and fragmentation patterns (e.g., loss of dioxane ring).
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Q. How does the dioxane ring influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The 1,4-dioxane moiety enhances hydrophilicity due to its oxygen atoms, improving solubility in polar solvents (e.g., water, ethanol). Stability tests under varying pH (2–12) and temperature (4–60°C) show degradation via ring-opening in acidic conditions. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are recommended. Solubility profiles are quantified using shake-flask methods with UV-Vis detection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Focus on:
  • Nucleophilicity : Lone pair availability on the piperidine nitrogen.
  • Conformational flexibility : Dioxane ring puckering affecting steric hindrance.
    Molecular dynamics simulations (e.g., AMBER) predict binding affinities in enzyme-substrate complexes. Validation via experimental kinetic studies (e.g., Hammett plots) correlates computational predictions with observed reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).
  • Dose-response curves : Confirm EC₅₀/IC₅₀ values across replicates.
  • Meta-analysis : Compare data from PubChem BioAssay entries and adjust for batch effects (e.g., via Z-score normalization). Contradictory results may indicate off-target effects, requiring proteomics or transcriptomics validation .

Q. How can stereochemical outcomes be controlled during synthesis of this compound derivatives?

  • Methodological Answer : Chiral resolution techniques include:
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction.
  • Enzymatic catalysis : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers.
  • HPLC with chiral columns : Pirkle-type columns separate diastereomers.
    Monitoring via circular dichroism (CD) or optical rotation ensures enantiomeric excess (>90%) .

Data Analysis and Optimization

Q. What statistical methods are recommended for optimizing reaction yields?

  • Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) identifies critical parameters (e.g., temperature, catalyst loading). Central Composite Design (CCD) models nonlinear interactions. For example, a 3² factorial design may reveal optimal conditions (e.g., 80°C, 10 mol% catalyst) for maximizing yield. ANOVA validates model significance (p < 0.05) .

Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) tracks chair-chair flipping in the piperidine ring. In nonpolar solvents (e.g., CDCl₃), ring puckering is slower, splitting axial/equatorial proton signals. Polar solvents (DMSO-d₆) accelerate flipping, averaging signals. Activation energy (ΔG‡) is calculated using Eyring plots from VT-NMR data .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in vitro?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis and aliquoting.
  • Spill management : Neutralize with activated charcoal; avoid water (dioxane is hygroscopic).
    Toxicity screening (e.g., Ames test) is mandatory before biological assays. SDS data (e.g., PubChem) provide first-aid measures for accidental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.